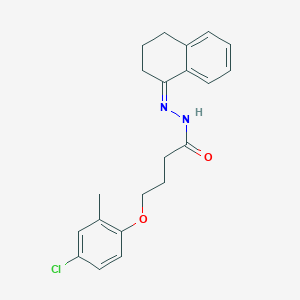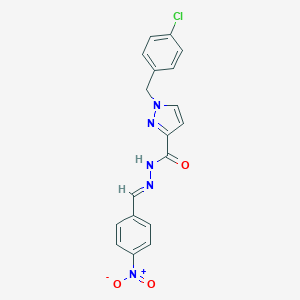![molecular formula C33H30BrClN6O2S B448865 N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE](/img/structure/B448865.png)
N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE” is a synthetic organic compound that features a complex structure with multiple functional groups, including bromophenyl, chloromethylanilino, and triazolyl groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the bromophenylmethoxyphenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a bromophenyl group is introduced to a methoxyphenyl compound.
Condensation with an amine: The intermediate is then reacted with an amine to form the methylideneamino linkage.
Formation of the triazolyl group: This step involves the cyclization of a precursor compound to form the 1,2,4-triazole ring.
Introduction of the sulfanyl group: This can be done through a thiolation reaction where a thiol group is added to the triazole ring.
Final coupling: The final step involves coupling the triazolyl intermediate with the chloromethylanilino compound under specific conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Drug Development: The compound’s complex structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of such a compound typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions, while the aromatic rings can participate in π-π interactions with other aromatic systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
- N-[[2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-bromo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide
Uniqueness
The unique combination of functional groups in the compound provides it with distinct chemical and biological properties. The presence of both bromophenyl and chloromethylanilino groups allows for specific interactions with biological targets, while the triazole ring enhances its stability and reactivity.
Propiedades
Fórmula molecular |
C33H30BrClN6O2S |
|---|---|
Peso molecular |
690.1g/mol |
Nombre IUPAC |
N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C33H30BrClN6O2S/c1-22-17-27(35)15-16-29(22)36-20-31-38-40-33(41(31)28-12-4-3-5-13-28)44-23(2)32(42)39-37-19-25-10-6-7-14-30(25)43-21-24-9-8-11-26(34)18-24/h3-19,23,36H,20-21H2,1-2H3,(H,39,42) |
Clave InChI |
PNBIOBMWKLHOQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{12-[(2-thienylcarbonyl)amino]dodecyl}-2-thiophenecarboxamide](/img/structure/B448789.png)
![N'~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448790.png)
![N'-[(4-phenylcyclohexylidene)amino]oxamide](/img/structure/B448793.png)
![N'~3~-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448794.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448795.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448799.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(2-pyridinyl)ethylidene]propanohydrazide](/img/structure/B448804.png)
![4-[(Hydroxyimino)methyl]-3-nitro-2-methoxyphenyl acetate](/img/structure/B448805.png)
![2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448806.png)
![N'~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448808.png)
